Crocetin dialdehyde (CAS 502-70-5), also known as 8,8'-diapocarotene-8,8'-dial, is a highly reactive, symmetrical C20 apocarotenoid characterized by its fully conjugated polyene backbone and dual terminal aldehyde groups. In industrial and advanced laboratory settings, its primary procurement value lies in its role as a bifunctional building block for the total synthesis of longer-chain symmetrical carotenoids via Wittig or Horner-Wadsworth-Emmons (HWE) olefinations [1]. Furthermore, it serves as the obligate, direct intermediate in the biological conversion of zeaxanthin to crocetin, making it a defined standard substrate for characterizing aldehyde dehydrogenase (ALDH) activity in metabolic engineering workflows[2]. Unlike end-stage pigments, crocetin dialdehyde is procured specifically for its synthetic versatility and its capacity to enable bi-directional chain elongation with precise stoichiometric control.
Attempting to substitute crocetin dialdehyde with closely related apocarotenoids severely compromises synthetic workflows. Substituting with the downstream product, crocetin (a dicarboxylic acid), eliminates the reactive electrophilic centers required for Wittig/HWE chain elongation, rendering it useless as a precursor for symmetric polyene extension without complex, yield-destroying reduction and re-oxidation steps [1]. Conversely, utilizing mono-apocarotenals (such as beta-apo-8'-carotenal) restricts the chemist to asymmetric, single-sided elongations, necessitating multi-step protection-deprotection strategies to achieve symmetry. Finally, relying on crude saffron extracts or unpurified enzymatic cleavage mixtures introduces competing glycosylated crocins and safranal, which poison transition-metal catalysts in synthetic routes and completely obscure single-enzyme kinetics in ALDH metabolic assays [2].
In the synthesis of extended symmetrical carotenoids like norbixin esters, generating the fully conjugated C20 dialdehyde core in situ is notoriously inefficient. Literature demonstrates that de novo synthesis of crocetin dialdehyde from furan precursors yields a maximum of only 21-24%. By procuring high-purity crocetin dialdehyde directly, chemists can bypass this severe bottleneck and proceed immediately to the double-Wittig olefination step, which achieves yields of up to 79%[1].
| Evidence Dimension | Yield of the C20 dialdehyde intermediate stage |
| Target Compound Data | Procured directly (enabling immediate 79% yield in downstream double-Wittig) |
| Comparator Or Baseline | De novo synthesis from furan (21-24% yield) |
| Quantified Difference | Bypasses a >75% yield loss bottleneck in the synthetic pathway |
| Conditions | Wittig olefination with phosphorus ylides derived from ethyl bromoacetate |
Procuring the pre-synthesized C20 dialdehyde eliminates the most severely yield-limiting step in symmetric carotenoid manufacturing, drastically reducing raw material waste.
Crocetin dialdehyde possesses two chemically equivalent terminal aldehyde groups, allowing for simultaneous, bi-directional chain extension. When compared to mono-aldehydes (like beta-apo-8'-carotenal), which require at least three distinct steps (reaction, deprotection/activation, second reaction) to achieve a symmetrical target, crocetin dialdehyde accomplishes this in a single double-HWE or Wittig reaction step [1].
| Evidence Dimension | Synthetic steps required for symmetric bi-directional elongation |
| Target Compound Data | 1 step (simultaneous double-olefination) |
| Comparator Or Baseline | Mono-aldehydes (≥3 steps involving protection/deprotection) |
| Quantified Difference | Reduces synthetic steps by at least 66% |
| Conditions | Standard Horner-Wadsworth-Emmons or Wittig symmetric coupling conditions |
Halving or cutting the number of synthetic steps by two-thirds significantly reduces solvent usage, purification overhead, and labor costs in industrial precursor scale-up.
In the biotechnological production of crocins via engineered yeast or E. coli, optimizing the aldehyde dehydrogenase (ALDH) step is critical. Using pure crocetin dialdehyde as the in vitro substrate provides a 1:1 molar tracking of ALDH-specific conversion to crocetin. In contrast, using upstream precursors like zeaxanthin in crude cell lysates conflates CCD2 cleavage rates with ALDH oxidation rates, making isolated enzyme optimization impossible. Studies show that optimizing ALDH expression using defined dialdehyde baselines can increase ultimate crocetin yields by up to 39% in engineered strains [1].
| Evidence Dimension | Enzyme assay specificity and kinetic isolation |
| Target Compound Data | Pure Crocetin dialdehyde (allows isolated ALDH kinetic tracking) |
| Comparator Or Baseline | Upstream precursors / crude mixtures (conflates CCD2 and ALDH rates) |
| Quantified Difference | Enables precise ALDH optimization leading to a 39% yield increase in microbial production |
| Conditions | In vitro ALDH enzyme characterization and subsequent yeast strain engineering |
Procuring the exact intermediate substrate is mandatory for metabolic engineers who need to isolate, quantify, and optimize the specific dehydrogenation step without upstream interference.
Directly following its high-yield performance in double-Wittig and HWE olefinations, crocetin dialdehyde is a highly efficient central building block for synthesizing extended symmetrical apocarotenoids. It is specifically procured to bypass the low-yielding de novo synthesis of the C20 polyene core, allowing chemists to efficiently produce norbixin ethyl esters, crocetin dimethyl esters, and custom symmetrically functionalized carotenoid probes [1].
Because it allows for the isolated measurement of dehydrogenation kinetics without upstream cleavage interference, crocetin dialdehyde is the required analytical substrate for characterizing novel ALDH enzymes. It is used extensively in metabolic engineering workflows to screen and optimize enzyme variants before their integration into crocin-producing yeast or E. coli cell factories[2].
As the obligate intermediate between zeaxanthin cleavage and crocetin formation, pure crocetin dialdehyde is utilized as an absolute HPLC/MS reference standard. It enables researchers to accurately quantify metabolic bottlenecks in transgenic crops (such as engineered tomatoes or tobacco) designed to hyper-accumulate high-value saffron apocarotenoids [3].
Irritant